

## A Comparative Analysis of T-1095 and Newer C-Glucoside SGLT2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The landscape of type 2 diabetes treatment has been significantly shaped by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This guide provides a detailed comparison of **T-1095**, an early O-glucoside SGLT inhibitor, with the newer class of C-glucoside SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This comparison is based on available preclinical and clinical data, focusing on inhibitory potency, selectivity, pharmacokinetics, and efficacy.

### **Executive Summary**

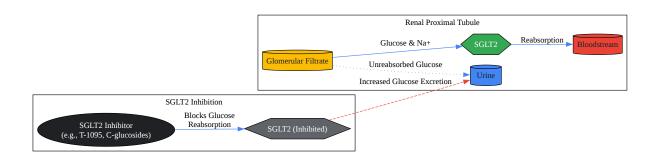
**T-1095**, a prodrug of **T-1095**A, demonstrated the potential of SGLT inhibition as a therapeutic strategy for type 2 diabetes. However, its development was discontinued, likely due to its non-selective inhibition of both SGLT1 and SGLT2. The subsequent development of C-glucoside SGLT2 inhibitors, such as canagliflozin, dapagliflozin, and empagliflozin, offered improved selectivity for SGLT2, leading to a more favorable efficacy and safety profile. These newer agents have become established therapies, demonstrating significant benefits in glycemic control, as well as cardiovascular and renal protection.

#### **Mechanism of Action: SGLT Inhibition**

SGLT1 and SGLT2 are membrane proteins responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the primary transporter for glucose reabsorption in the



kidneys.[1] Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.



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Figure 1: Mechanism of SGLT2 Inhibition.

#### **Comparative Inhibitory Potency and Selectivity**

A key differentiator between **T-1095** and the newer C-glucoside inhibitors is their selectivity for SGLT2 over SGLT1. **T-1095** and its active form, **T-1095**A, are non-selective, inhibiting both SGLT1 and SGLT2. In contrast, canagliflozin, dapagliflozin, and empagliflozin exhibit significantly higher selectivity for SGLT2.



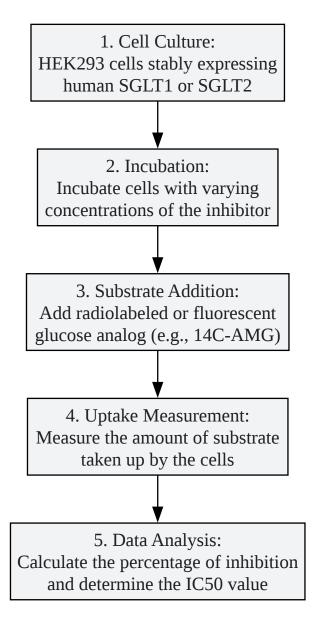
Inhibitor	SGLT1 IC50 (nM)	SGLT2 IC50 (nM)	Selectivity (SGLT1/SGLT2 )	Reference
T-1095	~200	~50	~4	[1]
Canagliflozin	663	4.2	158	
Dapagliflozin	1118	1.2	932	
Empagliflozin	8300	3.1	>2500	-

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.

# Experimental Protocol: In Vitro SGLT Inhibition Assay

The inhibitory potency (IC50) of SGLT inhibitors is typically determined using a cell-based assay.





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Figure 2: Workflow for SGLT Inhibition Assay.

#### Detailed Methodology:

- Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably transfected with human SGLT1 or SGLT2 are cultured in appropriate media.
- Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.



- Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (SGLT inhibitor) for a defined period.
- Uptake Assay: A radiolabeled non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([14C]AMG), is added to the cells, and uptake is allowed to proceed for a specific time.
- Measurement: The reaction is stopped, and the cells are washed to remove extracellular substrate. The amount of intracellular radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to inhibit 50% of the SGLT activity, is then determined by fitting the data to a dose-response curve.

#### **Preclinical Pharmacokinetics**

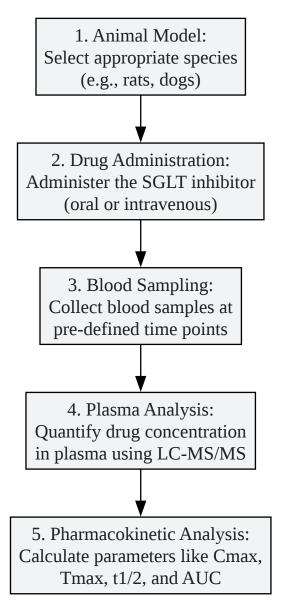
The pharmacokinetic profiles of these inhibitors have been characterized in various preclinical species. **T-1095** is a prodrug that is converted to its active form, **T-1095**A, after oral administration.[2][3] C-glucoside inhibitors are generally characterized by good oral bioavailability and a longer half-life compared to O-glucosides, which are susceptible to enzymatic degradation in the gut.

Parameter	T-1095 (in Dogs)	Canagliflozin (in Rats)	Dapagliflozin (in Rats)	Empagliflozin (in Rats)
Dose	10 mg/kg (oral)	10 mg/kg (oral)	1 mg/kg (oral)	10 mg/kg (oral)
Cmax	~483 ng/mL (T- 1095A)	~2000 ng/mL	~300 ng/mL	~1500 ng/mL
Tmax	~1-2 hours	~1 hour	~0.5-1 hour	~1 hour
t1/2	Not clearly reported	~7-8 hours	~6-7 hours	~10-12 hours
Bioavailability	Not clearly reported	~90%	~70%	~80%



Note: This table presents a simplified comparison based on data from different preclinical studies and should be interpreted with caution.

# Experimental Protocol: Preclinical Pharmacokinetic Study



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Figure 3: Workflow for Preclinical Pharmacokinetic Study.

**Detailed Methodology:** 



- Animal Dosing: The SGLT inhibitor is administered to fasted animals (e.g., Sprague-Dawley
  rats or Beagle dogs) at a specific dose via the intended clinical route (typically oral) and also
  intravenously to determine absolute bioavailability.
- Blood Collection: Blood samples are collected from a cannulated vein at various time points post-dosing.
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
- Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples
  is quantified using a validated liquid chromatography-tandem mass spectrometry (LCMS/MS) method.
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to
  calculate key pharmacokinetic parameters, including maximum plasma concentration
  (Cmax), time to reach Cmax (Tmax), terminal half-life (t1/2), and area under the plasma
  concentration-time curve (AUC), using non-compartmental analysis.

## Preclinical Efficacy in Diabetic Animal Models

Both **T-1095** and the newer C-glucoside inhibitors have demonstrated efficacy in lowering blood glucose levels in various animal models of type 2 diabetes.



Study	Animal Model	Treatment	Key Findings	Reference
T-1095	Streptozotocin (STZ)-induced diabetic rats	0.1% T-1095 in diet for 6 weeks	Significantly lowered blood glucose levels and improved glucose tolerance.[2]	[2]
T-1095	db/db mice	0.1% T-1095 in diet for 12 weeks	Decreased blood glucose and HbA1c levels.[3]	[3]
Canagliflozin	Zucker diabetic fatty (ZDF) rats	10 mg/kg/day for 4 weeks	Significantly reduced plasma glucose and HbA1c.	
Dapagliflozin	ZDF rats	1 mg/kg/day for 8 weeks	Normalized fasting plasma glucose and reduced HbA1c.	
Empagliflozin	db/db mice	10 mg/kg/day for 5 weeks	Markedly reduced blood glucose and HbA1c levels.	

Note: Direct comparison of efficacy is challenging due to variations in study design, animal models, and dosing regimens.

## **Clinical Development and Conclusion**

**T-1095**, despite showing promising preclinical efficacy, did not progress beyond Phase II clinical trials. This was likely due to its non-selective inhibition of SGLT1, which can lead to gastrointestinal side effects.

In contrast, the high selectivity of C-glucoside SGLT2 inhibitors for SGLT2 has translated into a successful clinical development path. Canagliflozin, dapagliflozin, and empagliflozin have



undergone extensive clinical trials and are now widely approved for the treatment of type 2 diabetes. Beyond their glucose-lowering effects, these newer inhibitors have demonstrated significant cardiovascular and renal benefits, fundamentally changing the management of type 2 diabetes and its associated complications.[4]

In conclusion, while **T-1095** was a pioneering molecule that validated the SGLT inhibition concept, the newer C-glucoside SGLT2 inhibitors represent a significant advancement in the field. Their improved selectivity, favorable pharmacokinetic profiles, and robust clinical efficacy and safety data have established them as a cornerstone of modern diabetes therapy. Future research in this area continues to explore the full potential of SGLT inhibition in various cardiometabolic and renal diseases.

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